

# Spectroscopic Profile of Methyl 4-chloroquinazoline-7-carboxylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 4-chloroquinazoline-7-carboxylate

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This technical guide provides a detailed overview of the spectroscopic data for **methyl 4-chloroquinazoline-7-carboxylate**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of complete, experimentally-derived public data for this specific molecule, this guide combines predicted data based on established spectroscopic principles with data from closely related analogs and general experimental protocols.

## Chemical Structure and Properties

IUPAC Name: **Methyl 4-chloroquinazoline-7-carboxylate** Molecular Formula:  $C_{10}H_7ClN_2O_2$

Molecular Weight: 222.63 g/mol CAS Number: 183322-47-6

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **methyl 4-chloroquinazoline-7-carboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Spectral Data (500 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.90	s	1H	H-2
~8.50	d	1H	H-5
~8.30	dd	1H	H-6
~8.10	d	1H	H-8
3.95	s	3H	-OCH <sub>3</sub>

Note: Predicted values are based on spectral analysis of similar quinazoline derivatives. Actual experimental values may vary.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~165.0	C=O (ester)
~160.0	C-4
~155.0	C-8a
~152.0	C-2
~135.0	C-6
~129.0	C-5
~128.0	C-7
~122.0	C-4a
~120.0	C-8
~53.0	-OCH <sub>3</sub>

Note: Predicted values are based on spectral analysis of similar quinazoline derivatives. Actual experimental values may vary.

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (-OCH <sub>3</sub> )
~1725	Strong	C=O stretch (ester)
~1610, 1580, 1500	Medium-Strong	C=C and C=N stretching (quinazoline ring)
~1280	Strong	C-O stretch (ester)
~850	Strong	C-Cl stretch

## Mass Spectrometry (MS)

Table 4: Predicted m/z Peaks for Common Adducts in ESI-MS<sup>[1]</sup>

Adduct	Predicted m/z
[M+H] <sup>+</sup>	223.0269
[M+Na] <sup>+</sup>	245.0088
[M+K] <sup>+</sup>	260.9828
[M+NH <sub>4</sub> ] <sup>+</sup>	240.0534

## Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **methyl 4-chloroquinazoline-7-carboxylate**.

## NMR Spectroscopy

- Sample Preparation:

- Weigh approximately 5-10 mg of the purified solid sample.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Instrument Setup and Data Acquisition:
  - The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
  - The spectrometer is locked to the deuterium signal of the solvent.
  - Shimming is performed to optimize the magnetic field homogeneity.
  - For  $^1H$  NMR, a standard single-pulse experiment is used.
  - For  $^{13}C$  NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
  - A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Data Processing:
  - The acquired free induction decay (FID) is processed using Fourier transformation.
  - Phase and baseline corrections are applied to the resulting spectrum.
  - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
  - Multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The resulting spectrum is displayed as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

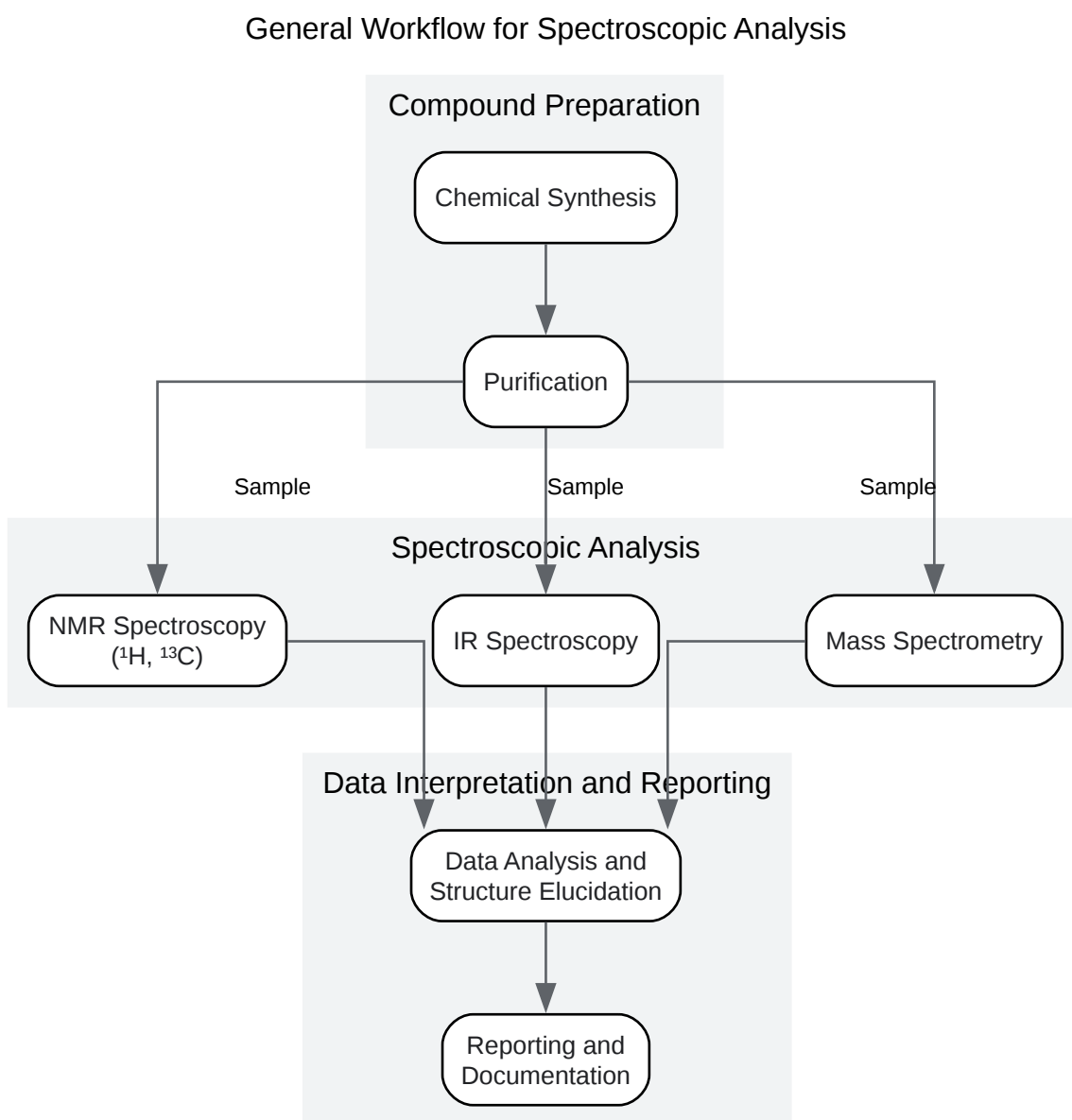
## Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  - Further dilute this stock solution to a final concentration of around 1-10  $\mu\text{g/mL}$ .
  - The solution should be free of any particulate matter; filtration may be necessary.
- Data Acquisition:
  - The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
  - The analysis is typically performed in positive ion mode to observe protonated molecules ( $[\text{M}+\text{H}]^+$ ) and other adducts.
  - The mass spectrum is recorded over a suitable  $m/z$  range.
- Data Processing:

- The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio ( $m/z$ ).

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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## References

- 1. PubChemLite - Methyl 4-chloroquinazoline-7-carboxylate (C<sub>10</sub>H<sub>7</sub>ClN<sub>2</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-chloroquinazoline-7-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062593#methyl-4-chloroquinazoline-7-carboxylate-spectroscopic-data-nmr-ir-ms]

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)